molecular formula C20H23N5O2 B1437476 (S)-methyl 2-((2'-(2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)-3-methylbutanoate CAS No. 1111177-24-2

(S)-methyl 2-((2'-(2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)-3-methylbutanoate

Cat. No. B1437476
M. Wt: 365.4 g/mol
InChI Key: YLOGVWUOTUZZDO-SFHVURJKSA-N
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Description

“(S)-methyl 2-((2’-(2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)-3-methylbutanoate” is a chemical compound. It contains a tetrazole group, which is a class of five-membered heterocyclic compounds that contain a nitrogen atom and four carbon atoms . The compound also contains a biphenyl group, which consists of two connected phenyl rings .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of C–N linked bistetrazolate nitramino compounds, i.e., 1- (2H-tetrazol-5-yl)-5-nitraminotetrazole and its energetic salts, were successfully prepared from readily available 5-aminotetrazole .

Scientific Research Applications

Synthesis and Characterization

  • The biphenyl tetrazole ring, a significant component of the Sartan family of novel drugs, has been synthesized through various methods, highlighting its importance in drug development and chemical research. One such synthesis involves 4′-methyl-2-cyano-biphenyl reacting with azide ions, leading to the production of the tetrazole compounds in substantial yields (Wang, Sun, & Ru, 2008).

  • Another study describes the synthesis of related compounds, such as (±)methyl-2-(2-methyl-2,3-dihydrobenzo[f]furan-5-yl)-3-methylbutanoate, emphasizing the ongoing exploration of this chemical space for various applications, including potential pharmacological uses (Vijayakumari, Shireesha, & Nagarapu, 2006).

Pharmacological Analysis

  • Tetrazole-based compounds have been designed and synthesized for various pharmacological applications, including angiotensin converting enzyme inhibition and anti-inflammatory activities. This underlines the potential of tetrazole derivatives in therapeutic drug design (Kamble et al., 2017).

  • The importance of the tetrazole ring is further emphasized in studies focusing on angiotensin II receptor antagonists. Compounds like CV-11194 and DuP 753, featuring this structural motif, have shown high affinity for the AII receptor and potent angiotensin II antagonistic action, indicating the relevance of such structures in the development of antihypertensive drugs (Kubo et al., 1993).

Structural Analysis

  • X-ray structures and computational studies of compounds containing tetrazole rings, such as cathinones, have provided valuable insights into their molecular configurations. This research aids in understanding the physicochemical properties of these compounds, which is crucial for their application in drug design (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

properties

IUPAC Name

methyl (2S)-3-methyl-2-[N-methyl-4-[2-(2H-tetrazol-5-yl)phenyl]anilino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-13(2)18(20(26)27-4)25(3)15-11-9-14(10-12-15)16-7-5-6-8-17(16)19-21-23-24-22-19/h5-13,18H,1-4H3,(H,21,22,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOGVWUOTUZZDO-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)N(C)C1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)N(C)C1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-methyl 2-((2'-(2H-tetrazol-5-yl)biphenyl-4-yl)methylamino)-3-methylbutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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